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Compound of Interest

Compound Name: 2-(4-Fluorophenoxy)ethanamine

Cat. No.: B1351421 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and a

general synthetic protocol for 2-(4-Fluorophenoxy)ethanamine, a key building block in the

development of various pharmacologically active compounds. This document is intended for

researchers, scientists, and professionals in the field of drug development and medicinal

chemistry, offering a consolidated resource for the characterization and synthesis of this

versatile molecule.

Spectroscopic Data
Precise spectroscopic data for 2-(4-Fluorophenoxy)ethanamine is not widely available in

publicly accessible databases. However, based on the analysis of its structural analogs and a

¹H NMR spectrum of its chloride salt, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: A ¹H NMR spectrum for the hydrochloride salt of 2-(4-
Fluorophenoxy)ethanamine in DMSO-d6 has been reported.[1] The spectrum of the free

base is expected to show similar features, with potential shifts in the signals corresponding to

the protons on the ethylamine moiety due to the absence of the protonated amine.

Expected ¹H NMR Data (Free Base):
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Aromatic Protons: Two sets of multiplets or doublets of doublets in the range of δ 6.8-7.2

ppm, characteristic of a para-substituted fluorobenzene ring.

-OCH₂- Protons: A triplet expected around δ 4.0-4.2 ppm.

-CH₂N- Protons: A triplet expected around δ 2.9-3.1 ppm.

-NH₂ Protons: A broad singlet, the chemical shift of which is dependent on solvent and

concentration.

¹³C NMR Spectroscopy: While a specific spectrum for 2-(4-Fluorophenoxy)ethanamine is not

readily available, the expected chemical shifts can be estimated based on related structures

and general principles of ¹³C NMR spectroscopy.

Expected ¹³C NMR Data:

Carbon Atom Expected Chemical Shift (δ, ppm)

C-O (Aromatic) 155-160 (doublet, ¹JCF)

C-F (Aromatic) 152-157 (doublet, ¹JCF)

CH (Aromatic, ortho to O) 115-120 (doublet, ³JCF)

CH (Aromatic, ortho to F) 115-120 (doublet, ²JCF)

-OCH₂- 65-70

| -CH₂N- | 40-45 |

Infrared (IR) Spectroscopy
The IR spectrum of 2-(4-Fluorophenoxy)ethanamine is expected to exhibit characteristic

absorption bands corresponding to its functional groups.

Expected IR Data:
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Functional Group Expected Absorption Range (cm⁻¹)

N-H Stretch 3300-3400 (two bands for primary amine)

C-H Stretch (Aromatic) 3000-3100

C-H Stretch (Aliphatic) 2850-2960

C=C Stretch (Aromatic) 1500-1600

C-O Stretch (Aryl Ether) 1200-1250

| C-F Stretch | 1150-1250 |

Mass Spectrometry (MS)
The mass spectrum of 2-(4-Fluorophenoxy)ethanamine would show a molecular ion peak

corresponding to its molecular weight (155.17 g/mol ). The fragmentation pattern would likely

involve cleavage of the ethylamine side chain.

Expected Mass Spectrometry Data:

Molecular Ion (M⁺): m/z = 155

Major Fragments:

m/z = 111 (loss of -CH₂NH₂)

m/z = 95 (fluorophenyl fragment)

m/z = 30 (CH₂NH₂⁺)

Experimental Protocols
A detailed, validated experimental protocol for the synthesis of 2-(4-
Fluorophenoxy)ethanamine is not explicitly available in the reviewed literature. However, a

general synthetic approach can be outlined based on common organic chemistry reactions for

the formation of phenoxy ethylamines. The most probable synthetic route involves a Williamson

ether synthesis followed by a Gabriel synthesis or a related amination reaction.
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General Synthetic Pathway

Step 1: Williamson Ether Synthesis Step 2: Conversion to Amine

4-Fluorophenol

2-(4-Fluorophenoxy)ethanol

Base (e.g., K₂CO₃)
Solvent (e.g., Acetone)

2-Bromoethanol 2-(4-Fluorophenoxy)ethanol

N-(2-(4-Fluorophenoxy)ethyl)phthalimide

Phthalimide, DEAD, PPh₃
(Mitsunobu Reaction)

2-(4-Fluorophenoxy)ethanamine

Hydrazine
(Gabriel Amine Synthesis)

Click to download full resolution via product page

General Synthetic Pathway for 2-(4-Fluorophenoxy)ethanamine.

Spectroscopic Data Acquisition Workflow
The acquisition of the spectroscopic data for the characterization of 2-(4-
Fluorophenoxy)ethanamine would typically follow a standardized workflow.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesized
2-(4-Fluorophenoxy)ethanamine

Purification
(e.g., Chromatography, Distillation)

Purified Compound

¹H NMR & ¹³C NMR IR Spectroscopy Mass Spectrometry

NMR Spectra IR Spectrum Mass Spectrum

Structural Confirmation

Click to download full resolution via product page

Workflow for Spectroscopic Data Acquisition and Analysis.

Conclusion
While specific, experimentally-derived spectroscopic data for 2-(4-
Fluorophenoxy)ethanamine remains elusive in readily accessible sources, this guide

provides a robust, inferred spectroscopic profile based on established principles and data from
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closely related analogs. The outlined general synthetic pathway offers a viable route for its

preparation. It is recommended that researchers undertaking the synthesis of this compound

perform thorough characterization to confirm its identity and purity, which will contribute

valuable data to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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